(E)-6-methyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
Thiophene-based analogs, like the one you mentioned, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .Chemical Reactions Analysis
Thiophene-based compounds are known to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . Their reactivity is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Scientific Research Applications
Antimicrobial and Antifungal Properties
Compounds similar to (E)-6-methyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have demonstrated significant antimicrobial and antifungal activities. A study by Babu, Pitchumani, and Ramesh (2012) synthesized derivatives with substantial efficacy against bacterial and fungal strains, showcasing the compound's potential in addressing infectious diseases (Babu, Pitchumani, & Ramesh, 2012).
Anti-Inflammatory and Analgesic Effects
Sherif and Hosny (2014) researched a derivative of the compound that exhibited notable antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats. This suggests the compound's potential application in treating inflammatory diseases (Sherif & Hosny, 2014).
Anticancer Activity
Sroor et al. (2020) explored derivatives of the compound as potent anticancer agents, showing promising results in inhibiting the growth of various cancer cell lines. This study highlights the compound's potential in cancer therapy (Sroor et al., 2020).
Application in Synthesis of Heterocyclic Compounds
Mohareb et al. (2004) demonstrated the compound's utility in synthesizing a range of heterocyclic derivatives, which are valuable in pharmaceutical and chemical industries for their diverse biological activities (Mohareb et al., 2004).
Antidepressant and Anxiolytic Activities
Amr et al. (2010) synthesized novel thiophene derivatives from a similar compound, which showed high antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating its potential use in psychiatric and cardiovascular treatments (Amr et al., 2010).
Enhancement of Adenosine A1 Receptor Allosteric Activity
Nikolakopoulos et al. (2006) explored derivatives for their potential as A1AR allosteric enhancers, contributing to neuropharmacological research and potential therapeutic applications (Nikolakopoulos et al., 2006).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse pharmacological properties . The downstream effects of these interactions are dependent on the specific targets and mode of action of the compound.
Result of Action
Given the pharmacological properties of thiophene derivatives, it can be inferred that this compound may have potential therapeutic effects .
Future Directions
Properties
IUPAC Name |
6-methyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-10-4-6-12-13(9-10)23-17(15(12)16(18)21)19-14(20)7-5-11-3-2-8-22-11/h2-3,5,7-8,10H,4,6,9H2,1H3,(H2,18,21)(H,19,20)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYBQLCFZRHIGH-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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